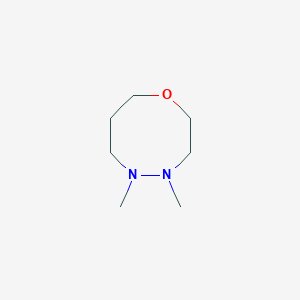
2H-1,4,5-Oxadiazocine, hexahydro-4,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,4,5-Oxadiazocine, hexahydro-4,5-dimethyl- is a chemical compound with the molecular formula C₇H₁₆N₂O It is a member of the oxadiazocine family, which is characterized by a heterocyclic structure containing oxygen and nitrogen atoms
Preparation Methods
The synthesis of 2H-1,4,5-Oxadiazocine, hexahydro-4,5-dimethyl- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a diamine with a carbonyl compound in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxadiazocine ring . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
2H-1,4,5-Oxadiazocine, hexahydro-4,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
2H-1,4,5-Oxadiazocine, hexahydro-4,5-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2H-1,4,5-Oxadiazocine, hexahydro-4,5-dimethyl- involves its interaction with molecular targets through its functional groups. The compound can form hydrogen bonds, coordinate with metal ions, and participate in various chemical reactions. These interactions can modulate biological pathways and influence the activity of enzymes and receptors .
Comparison with Similar Compounds
2H-1,4,5-Oxadiazocine, hexahydro-4,5-dimethyl- can be compared with other oxadiazocine derivatives and related heterocyclic compounds:
2H-1,4,5-Oxadiazocine, hexahydro-4,5-bis(1-methylethyl)-: This compound has similar structural features but different substituents, leading to variations in its chemical and biological properties.
1,2,4-Oxadiazole: A related compound with a different ring structure, known for its applications in medicinal chemistry and materials science.
The uniqueness of 2H-1,4,5-Oxadiazocine, hexahydro-4,5-dimethyl- lies in its specific substitution pattern and the resulting properties, which make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61689-93-8 |
|---|---|
Molecular Formula |
C7H16N2O |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
4,5-dimethyl-1,4,5-oxadiazocane |
InChI |
InChI=1S/C7H16N2O/c1-8-4-3-6-10-7-5-9(8)2/h3-7H2,1-2H3 |
InChI Key |
OHHPPNWIOXPMLP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCOCCN1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















